molecular formula C28H35N5O2 B10865416 11-ethyl-3,3-dimethyl-10-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-ethyl-3,3-dimethyl-10-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10865416
M. Wt: 473.6 g/mol
InChI Key: OZUPMIWCFGDBIK-UHFFFAOYSA-N
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Description

11-ethyl-3,3-dimethyl-10-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepin-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-ethyl-3,3-dimethyl-10-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps:

    Formation of the Dibenzo[b,e][1,4]diazepin-1-one Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazino Group: The piperazino group is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Ethylation and Dimethylation: These steps involve alkylation reactions using ethylating and methylating agents under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazino and ethyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the diazepinone ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridyl and piperazino moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

11-ethyl-3,3-dimethyl-10-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Potential therapeutic agent for neurological and psychiatric disorders due to its ability to modulate neurotransmitter systems.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with neurotransmitter receptors and enzymes. It may act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways. The exact molecular targets and pathways can vary, but common targets include GABA receptors, serotonin receptors, and various ion channels.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine derivative with anxiolytic and sedative properties.

    Lorazepam: Similar structure but with different substituents, leading to variations in pharmacokinetics and pharmacodynamics.

    Clonazepam: Known for its anticonvulsant properties, differing in its substitution pattern on the diazepine ring.

Uniqueness

11-ethyl-3,3-dimethyl-10-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of ethyl, dimethyl, and pyridyl groups contributes to its unique binding affinity and selectivity for certain biological targets.

This compound’s distinct structure and properties make it a valuable subject for ongoing research in various scientific fields.

Properties

Molecular Formula

C28H35N5O2

Molecular Weight

473.6 g/mol

IUPAC Name

6-ethyl-9,9-dimethyl-5-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H35N5O2/c1-4-22-27-21(17-28(2,3)18-24(27)34)30-20-9-5-6-10-23(20)33(22)19-26(35)32-15-13-31(14-16-32)25-11-7-8-12-29-25/h5-12,22,30H,4,13-19H2,1-3H3

InChI Key

OZUPMIWCFGDBIK-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1CC(=O)N4CCN(CC4)C5=CC=CC=N5

Origin of Product

United States

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